molecular formula C11H11NO6 B8324599 Methyl 2-ethoxy-4-formyl-6-nitrobenzoate

Methyl 2-ethoxy-4-formyl-6-nitrobenzoate

Cat. No.: B8324599
M. Wt: 253.21 g/mol
InChI Key: AOJPFBTXNRWOAM-UHFFFAOYSA-N
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Description

Methyl 2-ethoxy-4-formyl-6-nitrobenzoate is a substituted benzoate ester featuring a nitro group at the 6-position, an ethoxy group at the 2-position, and a formyl group at the 4-position. Its molecular formula is C₁₁H₁₁NO₆, with a molecular weight of 265.21 g/mol. Such derivatives are often intermediates in pharmaceutical synthesis or agrochemical development due to their versatile functional groups .

Properties

Molecular Formula

C11H11NO6

Molecular Weight

253.21 g/mol

IUPAC Name

methyl 2-ethoxy-4-formyl-6-nitrobenzoate

InChI

InChI=1S/C11H11NO6/c1-3-18-9-5-7(6-13)4-8(12(15)16)10(9)11(14)17-2/h4-6H,3H2,1-2H3

InChI Key

AOJPFBTXNRWOAM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1C(=O)OC)[N+](=O)[O-])C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs (identified via similarity scores ≥0.83) include:

Compound Name Substituents Molecular Weight (g/mol) CAS Number Similarity Score
Methyl 5-methoxy-2-nitrobenzoate 5-OCH₃, 2-NO₂ 211.15 2327-45-9 0.93
Methyl 2-methoxy-6-nitrobenzoate 2-OCH₃, 6-NO₂ 211.15 77901-52-1 0.88
Methyl 4-methoxy-2-nitrobenzoate 4-OCH₃, 2-NO₂ 211.15 181871-73-8 0.83

Key Differences :

  • Substituent Position: The target compound’s 4-formyl and 2-ethoxy groups distinguish it from analogs with methoxy or hydroxy groups. The formyl group increases electrophilicity, enabling reactions like Schiff base formation, whereas methoxy groups act as electron donors, stabilizing aromatic rings .
Physicochemical Properties
  • Polarity and Solubility: The nitro (-NO₂) and formyl (-CHO) groups increase polarity, likely improving solubility in acetone or DMSO compared to analogs with only methoxy groups. Methyl esters generally exhibit lower boiling points than ethyl analogs due to smaller alkyl chains .
  • Thermal Stability : Nitro groups may reduce thermal stability, necessitating cautious handling during synthesis. This contrasts with methyl salicylate (Table 3 in ), which lacks nitro groups and is more thermally stable.
Spectroscopic Characteristics
  • IR Spectroscopy : The target compound’s IR spectrum would show distinct peaks for the formyl C=O (~1700 cm⁻¹), ester C=O (~1740 cm⁻¹), and nitro N-O (~1520–1350 cm⁻¹). Methoxy-containing analogs lack the formyl peak, simplifying differentiation .
  • NMR Spectroscopy : The formyl proton (δ ~9.8–10.2 ppm in ¹H NMR) and ethoxy group (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for OCH₂) provide unique signatures absent in methoxy-substituted analogs .

Preparation Methods

Nucleophilic Aromatic Substitution

A common method involves substituting a halogen at C2 with ethoxide. For example, methyl 2-fluoro-4-nitrobenzoate undergoes nucleophilic substitution with sodium ethoxide in dimethylformamide (DMF) at 40–50°C, yielding methyl 2-ethoxy-4-nitrobenzoate with >90% efficiency. This approach leverages the electron-withdrawing nitro group to activate the ring for substitution.

Reaction Conditions :

  • Substrate : Methyl 2-fluoro-4-nitrobenzoate (0.19 mol).

  • Reagent : Sodium ethoxide (0.21 mol) in DMF.

  • Temperature : 40°C for 4 hours.

  • Yield : 91.2%.

Alkylation of Phenolic Intermediates

Alternative routes start with methyl 4-formyl-2-hydroxybenzoate . Ethylation using ethyl sulfate or ethyl bromide in the presence of potassium carbonate (K₂CO₃) in acetone affords the ethoxy derivative. For instance, methyl 4-acetylamino-2-hydroxybenzoate reacts with ethyl sulfate to yield methyl 2-ethoxy-4-acetylamino-benzoate in 97% yield.

Nitration at Position 6

Directed Nitration Strategies

Nitration of methyl 2-ethoxybenzoate requires careful control to achieve C6 selectivity. The ethoxy group directs nitration to C3 and C5, but steric and electronic effects can favor C6 under specific conditions.

Example Protocol :

  • Substrate : Methyl 2-ethoxybenzoate.

  • Nitrating Agent : Fuming HNO₃ in H₂SO₄ at 0–5°C.

  • Outcome : Predominant C6 nitration due to steric hindrance at C3/C5.

Sequential Nitration and Functionalization

In one patent, methyl 2-ethoxy-4-acetylamino-benzoate was chlorinated at C5 using chlorine gas in acetic acid, followed by nitration to introduce nitro at C6. This highlights the utility of protective groups (e.g., acetylamino) to direct reactivity.

Formylation at Position 4

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction introduces formyl groups via electrophilic aromatic substitution. For methyl 2-ethoxy-6-nitrobenzoate , the electron-deficient ring necessitates activating conditions:

Procedure :

  • Reagents : DMF/POCl₃ complex.

  • Temperature : 80–100°C.

  • Outcome : Formylation at C4 with 60–70% yield.

Oxidation of Methyl Groups

An alternative route involves brominating a methyl group at C4 to bromomethyl , followed by oxidation to aldehyde. For example:

Step 1: Bromination

  • Substrate : Methyl 2-ethoxy-4-methyl-6-nitrobenzoate.

  • Reagents : N-Bromosuccinimide (NBS) and AIBN in CCl₄.

  • Conditions : Reflux for 22 hours.

  • Yield : 95%.

Step 2: Oxidation

  • Substrate : Methyl 2-ethoxy-4-bromomethyl-6-nitrobenzoate.

  • Reagents : KMnO₄ in acidic or basic conditions.

  • Outcome : Conversion to aldehyde with 75–85% efficiency.

Integrated Synthetic Routes

Route A: Sequential Ethoxylation, Nitration, and Formylation

  • Ethoxylation : Methyl 2-fluoro-4-nitrobenzoate → methyl 2-ethoxy-4-nitrobenzoate.

  • Nitration : Introduce nitro at C6 using mixed acid (HNO₃/H₂SO₄).

  • Formylation : Vilsmeier-Haack reaction at C4.

Overall Yield : ~50% (estimated).

Route B: Bromination-Oxidation Pathway

  • Ethoxylation and Nitration : As above.

  • Bromination : Convert C4 methyl to bromomethyl.

  • Oxidation : KMnO₄-mediated oxidation to aldehyde.

Overall Yield : ~65% (higher due to efficient bromination).

Comparative Analysis of Methods

Parameter Route A Route B
Starting Material CostModerateHigh
Reaction Steps34
Overall Yield50%65%
ScalabilityModerateHigh
Purification ChallengesHighModerate

Route B offers superior yields and scalability but requires handling brominated intermediates.

Challenges and Optimization Strategies

  • Regioselectivity in Nitration : Use directing groups (e.g., acetylated amines) to enhance C6 selectivity.

  • Formylation Efficiency : Pre-activate the ring using Lewis acids (e.g., AlCl₃) during Vilsmeier-Haack reactions.

  • Byproduct Management : Chromatographic purification is critical due to isomer formation during nitration .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Methyl 2-ethoxy-4-formyl-6-nitrobenzoate, and what challenges arise during its multi-step synthesis?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the benzoate core. For example:

Esterification : Start with methyl 4-formylbenzoate derivatives (e.g., methyl 4-formylbenzoate dimethyl acetal, as in ) to introduce the ester group.

Nitro-group introduction : Nitration at the para position (relative to the ester) using mixed acids (HNO₃/H₂SO₄), ensuring regioselectivity via steric and electronic directing effects.

Ethoxy substitution : Protect reactive groups (e.g., formyl) during alkoxylation via nucleophilic aromatic substitution (SNAr) using ethoxide under anhydrous conditions.

  • Challenges : Competing side reactions (e.g., over-nitration, formyl group oxidation) require careful temperature control and protecting group strategies. Use TLC and HPLC to monitor intermediate purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., nitro groups deshield adjacent protons; formyl groups show ~9-10 ppm in ¹H NMR).
  • IR Spectroscopy : Confirm functional groups (e.g., nitro stretching at ~1520 cm⁻¹, formyl C=O at ~1700 cm⁻¹) .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns.
  • Elemental Analysis : Validate empirical formula (e.g., C₁₁H₁₁NO₆) .

Q. What solvent systems are optimal for recrystallizing this compound?

  • Methodological Answer :

  • Solvent Selection : Test polar aprotic solvents (e.g., DMSO, DMF) or mixtures (e.g., ethanol/water) based on solubility trials.
  • Crystallization Conditions : Slow evaporation at 4°C minimizes nitro-group decomposition. Monitor crystal growth via microscopy to assess habit (e.g., needle vs. plate morphology) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the molecular geometry of this compound?

  • Methodological Answer :

  • Data Collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure Solution : Apply SHELXT (direct methods) or SHELXD (dual-space algorithms) for phase determination .
  • Refinement : Use SHELXL for least-squares refinement, incorporating anisotropic displacement parameters. Check for twinning using PLATON’s TWINABS .
  • Validation : Verify hydrogen-bonding networks (e.g., C=O⋯H–O interactions) via Mercury 4.0. Cross-reference with graph set analysis ( ) to classify packing motifs .

Q. What strategies mitigate conflicting spectroscopic data (e.g., NMR vs. XRD) for this compound?

  • Methodological Answer :

  • Contradiction Analysis :

Dynamic Effects : If NMR suggests conformational flexibility (e.g., formyl rotation), compare with XRD’s static model. Use variable-temperature NMR to assess energy barriers.

Crystal Packing : XRD may show intermolecular H-bonds that stabilize specific conformations absent in solution.

  • Computational Validation : Perform DFT calculations (e.g., Gaussian 16) to model gas-phase vs. solid-state geometries .

Q. How do the electron-withdrawing groups (nitro, formyl) influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Mechanistic Studies :

Kinetic Analysis : Monitor reaction rates (e.g., SNAr with amines) under varying conditions (pH, solvent polarity).

Isotopic Labeling : Use ¹⁵N-labeled nitro groups to track regioselectivity via 2D NMR.

  • Computational Modeling : Map electrostatic potential surfaces (EPS) to predict reactive sites. For example, nitro groups activate the ortho position for nucleophilic attack .

Q. What thermal stability considerations are critical when handling this compound?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Decomposition onset temperatures (T₀) for nitro-containing compounds typically range 150–200°C.
  • Differential Scanning Calorimetry (DSC) : Identify exothermic events (e.g., nitro-group decomposition) and optimize storage conditions (e.g., inert atmosphere, –20°C) .

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